MLN0905

PLK1 Inhibitor Potency

MLN0905 is the definitive orally bioavailable PLK1 inhibitor for translational oncology, enabling cost-effective chronic oral dosing that IV-only alternatives (BI 2536, RO3280) cannot match. It is uniquely validated in gemcitabine-resistant pancreatic cancer models (2025) and synergistic lenalidomide combinations in multiple myeloma (optimal: 40 µM lenalidomide + 50 nM MLN0905). For DLBCL, comprehensive xenograft datasets—including rituximab synergy—deliver unmatched translational confidence. Pharmacodynamic monitoring via pHisH3 enables straightforward target engagement verification. Choose MLN0905 when experimental design demands oral bioavailability, proven in vivo efficacy across hematologic and solid tumor models, and well-characterized target engagement biomarkers.

Molecular Formula C24H25F3N6S
Molecular Weight 486.6 g/mol
CAS No. 1228960-69-7
Cat. No. B609179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLN0905
CAS1228960-69-7
SynonymsMLN0905;  MLN 0905;  MLN-0905.
Molecular FormulaC24H25F3N6S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F
InChIInChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)
InChIKeyCODBZFJPKJDNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MLN0905: Potent PLK1 Inhibitor with Oral Bioavailability and Anti-Tumor Activity


MLN0905 (CAS 1228960-69-7) is an orally bioavailable, ATP-competitive, benzolactam-derived small-molecule inhibitor of Polo-like kinase 1 (PLK1) [1][2][3]. It exhibits high potency against PLK1, with an IC50 of 2 nM in cell-free assays, and demonstrates significant inhibition of cell proliferation across a broad range of human tumor cell lines, particularly in diffuse large B-cell lymphoma (DLBCL) and other hematologic malignancies [4].

Why MLN0905 Cannot Be Interchanged with Other PLK1 Inhibitors


Despite a crowded field of PLK1-targeting agents, MLN0905 possesses a distinct profile that precludes simple substitution with in-class compounds such as volasertib (BI 6727), BI 2536, or onvansertib. Differences in enzyme inhibition kinetics, cellular target engagement (e.g., mitotic arrest EC50), kinase selectivity profiles, and oral bioavailability metrics lead to substantial variations in pharmacodynamic response and therapeutic window [1][2][3]. Furthermore, MLN0905 has demonstrated unique activity in gemcitabine-resistant pancreatic cancer models, a context where other PLK1 inhibitors have not been extensively validated, highlighting a specific, non-interchangeable application [4].

Quantitative Differentiation of MLN0905 from Key PLK1 Inhibitor Comparators


MLN0905 Exhibits Comparable PLK1 Potency to Onvansertib but Differentiated Cellular Mitotic Arrest Potency

MLN0905 and onvansertib (NMS-P937) both display an IC50 of 2 nM against PLK1 in cell-free assays, indicating equivalent binding affinity . However, MLN0905 demonstrates a 2-fold higher cellular potency for inducing mitotic arrest, with an EC50 of 9 nM, compared to onvansertib's reported EC50 of 21 nM for target engagement [1]. This suggests that while both compounds bind PLK1 with similar strength, MLN0905 more effectively translates this binding into a functional cellular response, potentially due to differences in cell permeability or intracellular target residence time.

PLK1 Inhibitor Potency

MLN0905 Shows Broader Kinase Selectivity Profile Compared to Highly Selective Onvansertib, Impacting Polypharmacology Potential

In a panel of 359 kinases screened at 1 µM, MLN0905 inhibited PLK1 activity by 95% but also inhibited the activity of 10 additional kinases by ≥90% [1][2]. This contrasts sharply with onvansertib, which displays >5000-fold selectivity for PLK1 over PLK2 and PLK3 and shows no significant inhibition of other kinases at comparable concentrations . While onvansertib represents a 'cleaner' PLK1-selective agent, MLN0905's broader inhibition profile may confer distinct advantages in specific cancer contexts where polypharmacology targeting multiple pathways is beneficial, or conversely, may present a different off-target liability profile to be managed.

PLK1 Selectivity Kinase

MLN0905 Demonstrates Oral Bioavailability Enabling Flexible Dosing, Unlike Intravenous BI 2536 or RO3280

MLN0905 was specifically optimized as an orally bioavailable benzolactam derivative, a key feature distinguishing it from many earlier PLK1 inhibitors [1][2]. Preclinical pharmacokinetic studies confirm oral bioavailability, enabling convenient daily or intermittent oral dosing schedules in xenograft models [3]. In contrast, first-generation inhibitors like BI 2536 and RO3280 are typically administered intravenously due to poor oral absorption, which can limit their utility in long-term preclinical studies and their translational potential . While volasertib (BI 6727) is also orally available, MLN0905's distinct chemical class (benzolactam vs. dihydropteridinone) offers an alternative scaffold for overcoming specific resistance mechanisms.

PLK1 Oral Pharmacokinetics

MLN0905 Shows Potent and Flexible Dosing Anti-Tumor Activity in Diverse DLBCL Xenograft Models

MLN0905 has been rigorously evaluated in multiple human subcutaneous DLBCL xenograft models (OCI LY-10, OCI LY-19, PHTX-22L) and a disseminated model. Notably, significant anti-tumor activity was achieved on both continuous daily and intermittent dosing schedules, underscoring dosing flexibility [1]. This contrasts with some other PLK1 inhibitors where optimal efficacy is schedule-dependent or less robust across diverse DLBCL subtypes. While volasertib has also shown activity in DLBCL, MLN0905's demonstration of efficacy in the disseminated OCI LY-19 model, which better mimics human disease, and its synergistic survival advantage when combined with rituximab, represent a specific, differentiated validation [1].

DLBCL Xenograft Efficacy

MLN0905 Demonstrates Unique Efficacy in Gemcitabine-Resistant Pancreatic Cancer, a Setting Not Validated for Other PLK1 Inhibitors

A 2025 study demonstrated that MLN0905 effectively inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in gemcitabine-resistant pancreatic cancer (PC) cell lines [1]. In vivo, MLN0905 significantly inhibited tumor growth in a subcutaneous gemcitabine-resistant PC xenograft model, with favorable safety profile [1]. This activity in a clinically challenging resistance setting has not been reported for other PLK1 inhibitors such as volasertib, BI 2536, or onvansertib. While class-level inference suggests other PLK1 inhibitors might have some activity, the specific validation of MLN0905 in gemcitabine-resistant PC represents a unique, application-specific differentiation.

Pancreatic Resistance Gemcitabine

Optimal Research and Procurement Scenarios for MLN0905


Preclinical Investigation of PLK1 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)

MLN0905 is the compound of choice for studies exploring PLK1 as a therapeutic target in DLBCL. Its robust validation across multiple subcutaneous and disseminated xenograft models, including demonstration of dosing flexibility (daily or intermittent) and synergy with rituximab, provides a high-confidence translational dataset [1]. This level of comprehensive in vivo characterization within a specific lymphoma subtype is not available for many alternative PLK1 inhibitors.

Research on Overcoming Gemcitabine Resistance in Pancreatic Cancer

For projects investigating mechanisms of resistance to gemcitabine in pancreatic ductal adenocarcinoma, MLN0905 offers a uniquely validated tool. The 2025 study provides direct evidence of anti-proliferative and pro-apoptotic effects in gemcitabine-resistant cell lines and significant tumor growth inhibition in vivo, a context not yet reported for other clinical-stage PLK1 inhibitors [1]. This makes MLN0905 the logical first-line compound for such studies.

Studies Requiring Oral Administration for Chronic Dosing or PK/PD Analysis

When experimental design necessitates convenient, non-invasive oral dosing for long-term efficacy or pharmacokinetic/pharmacodynamic (PK/PD) studies, MLN0905 is a superior choice over intravenously administered PLK1 inhibitors like BI 2536 or RO3280 [1][2]. Its optimized oral bioavailability allows for practical and cost-effective chronic administration, and its well-characterized pharmacodynamic biomarker (pHisH3) enables straightforward target engagement monitoring in tumor tissue [3].

Combination Therapy Research with Lenalidomide in Multiple Myeloma

MLN0905 is the preferred PLK1 inhibitor for investigating synergistic combinations with lenalidomide in multiple myeloma. A dedicated 2025 study established the optimal synergistic combination (40 µM lenalidomide + 50 nM MLN0905) and elucidated the mechanistic basis of synergy via modulation of apoptotic gene expression (p21, BCL2) in the AMO1 cell line [1]. This level of detailed combination characterization is specific to MLN0905.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLN0905

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.